molecular formula C12H13Cl2N3O2S B2381386 (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide CAS No. 241127-24-2

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide

Cat. No. B2381386
CAS RN: 241127-24-2
M. Wt: 334.22
InChI Key: WFONVRGSCXZTHU-GZTJUZNOSA-N
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Description

3,4-Dichloroaniline (3,4-DCA) is a chlorinated aniline . It’s often used as a reference in developmental toxicity studies . It’s a transformation product of herbicides and is commonly found in field soils where these herbicides have been applied .


Synthesis Analysis

3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . A process for minimizing the formation of dechlorinated products during the preparation of 3,4-dichloroaniline involves hydrogenating 3,4-dichloro-1-nitrobenzene in the presence of an amino compound .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . Its average mass is 162.017 Da and its monoisotopic mass is 160.979904 Da .


Chemical Reactions Analysis

The toxicity of 3,4-DCA varies with the type and concentration of two-dimensional nanomaterials (TDNMs), as well as the species . The combination of DCA and TDNMs exhibited additive, antagonistic, and synergistic effects .


Physical And Chemical Properties Analysis

3,4-Dichloroaniline appears as light tan to dark gray crystals or brown solid . Its melting point is 71-72 °C .

Scientific Research Applications

Organic Synthesis

The compound tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide, has been utilized in organic synthesis. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines and are valuable as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Fuel Desulfurization

In the context of fuel desulfurization, compounds with a similar structure have shown potential. For instance, 1-butyl-3-methylimidazolium trifluoromethanesulfonate was investigated for its ability to extract sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons, showcasing the potential of similar sulfonyl-containing compounds in fuel treatment processes (Kędra-Królik, Mutelet, Moïse, & Jaubert, 2011).

Chemical Transformations

The multi-coupling reagent 3-bromo-2-(tert-butylsulfonyl)-1-propene, which shares a similar tert-butylsulfonyl group, reacts with various electrophiles, yielding highly functionalized sulfones. These sulfones can be transformed into enones or dienones, demonstrating the versatility of tert-butylsulfonyl-based compounds in complex chemical transformations (Auvray, Knochel, & Normant, 1985).

Polymer Chemistry

In polymer chemistry, monomers such as 1-butyl-1-methylpyrrolidinium 1-[3-(methacryloyloxy)propylsulfonyl]-1-(trifluoromethane-sulfonyl)imide have been synthesized and characterized. These monomers exhibit high ionic conductivity and are used in the creation of new "polymeric ionic liquids" (PILs), suggesting the application of similar sulfonyl compounds in advanced polymer materials (Shaplov et al., 2011).

Mechanism of Action

The mechanisms underlying 3,4-DCA-induced hepatotoxicity are not well known .

Safety and Hazards

3,4-Dichloroaniline is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . It can decompose at low pH. Hydrochloric acid accelerates decomposition . It’s toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The assessment and prediction of the toxicity of engineered nanomaterials (NMs) present in mixtures is a challenging research issue . The toxicity of three advanced two-dimensional nanomaterials (TDNMs), in combination with an organic chemical (3,4-dichloroaniline, DCA) to two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa), was assessed and predicted not only from classical mixture theory but also from structure-activity relationships .

properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2S/c1-12(2,3)20(18,19)11(7-15)17-16-8-4-5-9(13)10(14)6-8/h4-6,16H,1-3H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFONVRGSCXZTHU-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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